2-(2-methyl-1H-benzimidazol-1-yl)ethanol

Overview

Description

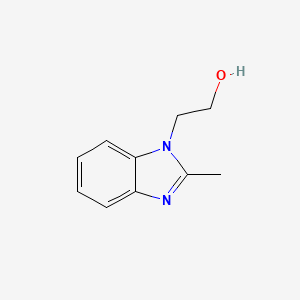

2-(2-methyl-1H-benzimidazol-1-yl)ethanol is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that are known for their broad range of biological activities The structure of this compound consists of a benzimidazole ring substituted with a methyl group at the 2-position and an ethanol group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol typically involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone, followed by subsequent functionalization. One common method involves the reaction of o-phenylenediamine with 2-methylbenzaldehyde in the presence of an acid catalyst to form this compound. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions may be tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-benzimidazol-1-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

Substitution: The methyl group and the ethanol group can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: 2-(2-Methyl-1H-benzo[D]imidazol-1-YL)acetaldehyde or 2-(2-Methyl-1H-benzo[D]imidazol-1-YL)acetic acid.

Reduction: Dihydro-2-(2-methyl-1H-benzimidazol-1-yl)ethanol.

Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

2-(2-methyl-1H-benzimidazol-1-yl)ethanol is a chemical compound with a benzimidazole moiety, with a hydroxyl group (-OH) attached to an ethyl chain that links to a substituted benzimidazole ring. The presence of the methyl group at the 2-position of the benzimidazole contributes to its distinct properties and potential biological activities.

Potential Applications

This compound has a variety of applications, mainly due to its benzimidazole core, including:

- Pharmaceutical Development As a precursor for synthesizing bioactive compounds and drug discovery.

- Organic Synthesis It can be used as a solvent or a precursor for further functionalization in organic synthesis.

- Medicinal Chemistry Due to the benzoimidazole ring, it has potential applications in medicinal chemistry. Benzoimidazoles are a well-known class of heterocycles with various biological activities and can act as enzyme inhibitors, antimicrobials, and anthelmintics.

Ongoing Research

Research into the specific biological activities of this compound is ongoing, with potential applications in drug development. Interaction studies focus on its binding affinity and activity against various biological targets, which are essential for understanding its mechanism of action and therapeutic potential.

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-benzimidazol-1-yl)ethanol involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. For example, it may interfere with DNA synthesis or repair mechanisms in cancer cells, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Similar structure but with a nitro group instead of an ethanol group.

2-(1H-benzo[D]imidazol-2-yl)acetate: Similar structure but with an acetate group instead of an ethanol group.

Uniqueness

2-(2-methyl-1H-benzimidazol-1-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethanol group allows for additional functionalization and potential interactions with biological targets, making it a versatile compound for various applications .

Biological Activity

2-(2-methyl-1H-benzimidazol-1-yl)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies that highlight the compound's efficacy in various applications, including its effects on enzyme inhibition and antimicrobial activity.

Anticholinesterase Activity

Research has shown that benzimidazole derivatives exhibit significant anticholinesterase activity. A study synthesized several derivatives, including those related to this compound, and evaluated their ability to inhibit acetylcholinesterase (AChE). The most potent inhibitors demonstrated IC50 values comparable to that of donepezil, a well-known AChE inhibitor used in Alzheimer's treatment. For instance, compound 3d showed an IC50 of while donepezil had an IC50 of .

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have been extensively studied. A derivative of this compound was tested against various bacterial strains, showing notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated a promising potential for these compounds in treating bacterial infections .

The proposed mechanism for the biological activity of benzimidazole derivatives involves their ability to interact with biological macromolecules, leading to the formation of reactive oxygen species (ROS) and subsequent cellular stress responses. This interaction often results in apoptosis through pathways involving caspase activation and DNA damage response .

Study on Anticancer Effects

A recent study investigated the anticancer effects of various benzimidazole derivatives, including those related to this compound, on human melanoma cells (A375). The results indicated that these compounds could sensitize cancer cells to radiation therapy by increasing ROS levels and activating apoptotic pathways .

Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety profile of compounds related to benzimidazoles. In vivo studies have reported varying degrees of toxicity depending on the dosage and exposure duration, highlighting the need for careful consideration in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-methyl-1H-benzimidazol-1-yl)ethanol, and how can reaction conditions be optimized?

- The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 2-methylbenzimidazole with ethyl bromoacetate in the presence of potassium carbonate and dry acetone yields ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate (60% yield) . Hydrazinolysis of the ester intermediate with hydrazine hydrate produces the corresponding hydrazide, which can be further functionalized. Optimization includes controlling reaction time (e.g., 6–10 hours reflux) and solvent selection (ethanol or methanol for recrystallization) .

Q. How is the structural integrity of this compound confirmed experimentally?

- 1H NMR and IR spectroscopy are critical. For instance, the ester intermediate shows characteristic peaks at δ 1.22 (triplet, CH3) and δ 3.49 (quartet, CH2) in 1H NMR, while IR confirms C=O stretches at ~1747 cm⁻¹ . Single-crystal X-ray diffraction (SCXRD) resolves bond lengths (e.g., C–N = 1.347 Å) and torsion angles (e.g., N–C–C–O = 178.4°) to validate molecular geometry .

Q. What intermolecular interactions stabilize its crystal structure?

- Weak C–H···N hydrogen bonds connect molecules into chains, while C–H···π and π···π stacking (centroid distance = 3.713 Å) contribute to 3D packing . Graph set analysis (e.g., Etter’s formalism) helps categorize hydrogen-bonding motifs, ensuring reproducibility in crystallization trials .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during refinement?

- Use SHELX programs (e.g., SHELXL for refinement) to handle challenges like twinning or low-resolution data. For example, applying multi-scan absorption corrections (e.g., CrystalClear) and refining against F² with weighted R-factors (e.g., wR = 0.090) improves accuracy. Ensure data/parameter ratios >9.1 to avoid overfitting .

Q. What strategies improve synthetic yields of derivatives for biological testing?

- Microwave-assisted synthesis reduces reaction times, while catalyst screening (e.g., KOH vs. K₂CO₃) enhances efficiency. For thioglucosides, optimizing molar ratios (e.g., 1:1 hydrazide to sugar derivative) and temperature (reflux at 80°C) increases yields to ~69% .

Q. How do structural modifications impact antimicrobial activity?

- Introducing electron-withdrawing groups (e.g., fluorine at the phenyl ring) enhances activity against E. coli (zone of inhibition = 25–29 mm). SAR studies correlate thiadiazole moieties with improved binding to bacterial enzymes, validated via MIC assays .

Q. What solvent systems minimize polymorphism during crystallization?

- Use mixed solvents (e.g., ethanol:water = 3:1) to control nucleation. For high-resolution SCXRD, slow evaporation at 295 K with Rigaku diffractometers (λ = 0.71075 Å) ensures crystal quality (Rint = 0.033) .

Q. How can computational models predict solubility in ethanol?

Properties

IUPAC Name |

2-(2-methylbenzimidazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-8-11-9-4-2-3-5-10(9)12(8)6-7-13/h2-5,13H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURPBJGJXFWNMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354019 | |

| Record name | 2-(2-Methyl-1H-benzimidazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4946-08-1 | |

| Record name | 2-(2-Methyl-1H-benzimidazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.